molecular formula C5H11FNO2P B14411168 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide CAS No. 85473-43-4

2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide

Cat. No.: B14411168
CAS No.: 85473-43-4
M. Wt: 167.12 g/mol
InChI Key: CZEKFUZFJUQRKH-UHFFFAOYSA-N
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Description

2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is a chemical compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. The compound’s unique structure, which includes a phosphorus atom within a heterocyclic ring, contributes to its reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide typically involves the reaction of a suitable phosphoramide with a fluorinating agent. The process may include the following steps:

    Formation of the Oxazaphosphorine Ring: This step involves the cyclization of a phosphoramide precursor under controlled conditions to form the oxazaphosphorine ring.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a chemotherapeutic agent due to its ability to interfere with DNA synthesis and cell division.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to cross-linking and strand breakage. This interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death. The molecular targets include DNA and various enzymes involved in DNA repair and synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorine structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Trofosfamide: A related compound used in cancer treatment.

Uniqueness

2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,4-dimethyl-, 2-oxide is unique due to the presence of the fluorine atom and the specific substitution pattern on the oxazaphosphorine ring. These structural features contribute to its distinct reactivity and potential therapeutic benefits, differentiating it from other similar compounds.

Properties

CAS No.

85473-43-4

Molecular Formula

C5H11FNO2P

Molecular Weight

167.12 g/mol

IUPAC Name

2-fluoro-3,4-dimethyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C5H11FNO2P/c1-5-3-4-9-10(6,8)7(5)2/h5H,3-4H2,1-2H3

InChI Key

CZEKFUZFJUQRKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOP(=O)(N1C)F

Origin of Product

United States

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